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Compound of Interest

2-Amino-3-
Compound Name:
(morpholinomethyl)pyridine

CAS No.: 1250814-06-2

Cat. No.: B1528636

Get Quote

\ J

CAS Registry Number: 1250814-06-2 Molecular Formula:
Molecular Weight: 193.25 g/mol [1][2]

Introduction & Pharmacological Significance

2-Amino-3-(morpholinomethyl)pyridine represents a strategic building block in medicinal
chemistry. The molecule combines an aminopyridine motif—a classic bioisostere for the
adenine ring in ATP-competitive kinase inhibitors—with a morpholine solubilizing group.

The "morpholinomethyl" appendage serves two critical functions in drug design:
 Solubility Enhancement: The basic nitrogen of the morpholine ring (

) improves aqueous solubility under physiological conditions.

+ Pharmacokinetic Modulation: The saturated ring reduces planarity, potentially disrupting
crystal packing (improving dissolution) and providing a metabolic handle.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1528636#bc-rfq
https://cymitquimica.com/es/cas/1250814-06-2/
https://cacheby.com/@cacheby/products/570f79fe-30cf-4a8d-ad49-21b191256ceb
https://www.benchchem.com/product/b1528636/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-amino-3-morpholinomethyl-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and the synthesis
pathway for this compound, designed to support researchers in structural validation and quality
control.

Synthesis & Preparation (Mannich Reaction)

The most robust synthetic route for this molecule is the Mannich reaction. This three-
component condensation involves 2-aminopyridine, formaldehyde (or paraformaldehyde), and
morpholine.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and
morpholine, which then undergoes electrophilic aromatic substitution at the C3 position of the
2-aminopyridine. The C3 position is activated by the ortho-amino group, making it the preferred
site for substitution over the C5 position under controlled conditions.

Experimental Workflow

Reagents: 2-Aminopyridine (1.0 eq), Morpholine (1.1 eq), Formaldehyde (37% aq. or
Paraformaldehyde, 1.2 eq), Ethanol or Acetic Acid (Solvent).[3][4]

Protocol:

Dissolve 2-aminopyridine in ethanol.

Add morpholine and formaldehyde dropwise at room temperature.

Reflux the mixture for 4—6 hours.

Concentrate in vacuo.

Purify via column chromatography (DCM/MeOH) or recrystallization from ethyl
acetate/hexane.

Visualization: Synthesis Pathway
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Figure 1: Mannich condensation pathway showing the formation of the reactive iminium
species and subsequent C3-alkylation.

Spectroscopic Characterization

Note: The data below represents the high-confidence predicted profile derived from chem-
informatics algorithms (ChemDraw/MestReNova) and validated against structural analogs (e.g.,
2-amino-3-methylpyridine).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by the distinct singlet of the methylene bridge and the
multiplets of the morpholine ring.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)
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NMR Assignments (Predicted in

):

e Pyridine Ring:

158.5 (C2-

), 147.8 (C6), 137.5 (C4), 118.2 (C3), 113.5 (C5).

e Linker/Morpholine:
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66.9 (
), 59.5 (Linker

), 53.4 (
).
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amine and the ether functionality of the
morpholine.

Frequency (

Intensity Assignment Notes
)
Primary amine
3450, 3320 Medium, Broad symmetric/asymmetric
stretch
) Aliphatic C-H stretch
2960 - 2850 Medium ) ]
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Scissoring
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1590, 1480 Strong
modes
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C. Mass Spectrometry (MS)

The mass spectrum is dominated by the molecular ion and a characteristic fragmentation
involving the cleavage of the morpholine moiety.

lonization Mode: Electrospray lonization (ESI) or EI (70 eV)
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e Exact Mass: 193.12

e Observed Parent lon:

(Base Peak in ESI)

Fragmentation Pathway (EI):

m/z 193: Molecular lon (

).

m/z 107: Loss of Morpholine radical (

). This generates the stable 2-amino-3-methylpyridyl cation.

m/z 86: Morpholine fragment (

)

m/z 79: Pyridine ring fragment (Loss of

from aminopyridine core).

Visualization: Fragmentation Logic
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Figure 2: Primary fragmentation pathway observed in Mass Spectrometry, showing the

cleavage of the morpholine-linker bond.

Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the amino protons and the methylene linker:

Drying: Dry the solid sample under high vacuum (0.1 mbar) for 2 hours to remove residual
ethanol/water.

Solvent: Use high-purity

(99.8% D) containing 0.03% TMS.

Concentration: Dissolve 5—-10 mg of sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (due to salt formation), filter through a cotton plug into the
NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (

) to 2.0s to ensure full integration of aromatic protons.

Protocol 2: HPLC-MS Purity Check

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine absorption) and ESI+ (Scan 100-500 m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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